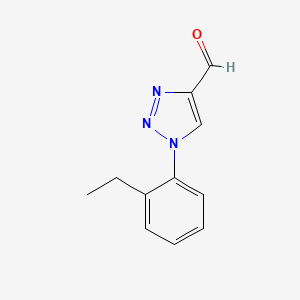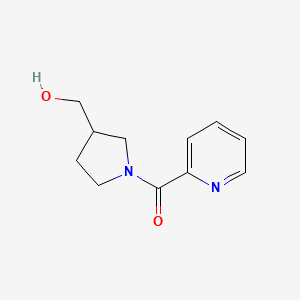![molecular formula C13H25NO2 B1467245 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one CAS No. 1247756-70-2](/img/structure/B1467245.png)
2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one
Übersicht
Beschreibung
2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one, also known as 2-EHP, is an organic compound with a wide range of applications in scientific research. It is a cyclic ether, which is a type of compound characterized by a ring of atoms with an oxygen atom at the center. 2-EHP is a relatively new compound, having been first synthesized in 2017. It has been studied for its potential to be used as a reagent in chemical synthesis, as well as for its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one has been studied for its potential to be used as a reagent in chemical synthesis. It has been used in the synthesis of a variety of compounds, including 1,4-dioxane, 1,4-dioxane-2-thione, and 2-thiophene-1-carboxylic acid. It has also been used in the synthesis of several biologically active compounds, such as the anti-cancer agent 2-methyl-4-nitro-1H-pyrrole-3-carboxylic acid, and the anti-inflammatory agent 2-methyl-4-oxo-1H-pyrrole-3-carboxylic acid.
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the physicochemical environment can significantly impact the activity of compounds with a pyrrolidine ring .
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. It is also non-toxic and non-irritating, making it a safe reagent for use in lab experiments. However, it has some limitations. For example, it is not soluble in water, and it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one has a wide range of potential applications in scientific research. Future research could focus on exploring its potential as a therapeutic agent, as well as its potential to be used as a reagent in chemical synthesis. Additionally, further research could explore the biochemical and physiological effects of this compound, as well as its potential to be used in drug delivery systems. Finally, research could also focus on developing new methods for synthesizing this compound, as well as exploring its potential for use in other types of laboratory experiments.
Biochemische Analyse
Biochemical Properties
2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound can interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The hydroxymethyl group may form hydrogen bonds with amino acid residues in proteins, affecting their conformation and activity. Additionally, the hexanone chain can interact with hydrophobic pockets in enzymes, further modulating their function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways by binding to receptors or enzymes involved in these pathways . This can lead to changes in gene expression, affecting the production of proteins and other biomolecules. Additionally, the compound can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to changes in the conformation and activity of the target biomolecules. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering the enzyme’s conformation. Alternatively, it may activate enzymes by stabilizing their active conformation or promoting substrate binding.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, including changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where the compound’s biological activity increases significantly beyond a certain dosage. It is important to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism. These interactions can lead to changes in the levels of metabolites and energy production, affecting overall cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse through the lipid bilayer . Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within cells can influence its activity and function, affecting cellular processes and overall health.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic pathways. Alternatively, it may be directed to the nucleus, where it can affect gene expression and cellular signaling. The compound’s subcellular localization can determine its specific biological effects and overall impact on cellular function.
Eigenschaften
IUPAC Name |
2-ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-3-5-6-12(4-2)13(16)14-8-7-11(9-14)10-15/h11-12,15H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHLQFDYAHHMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467164.png)

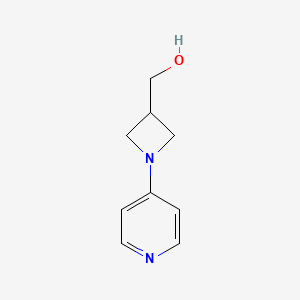
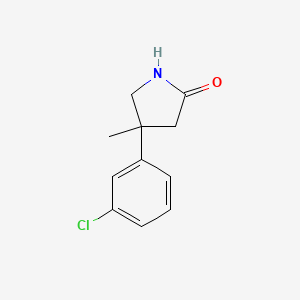

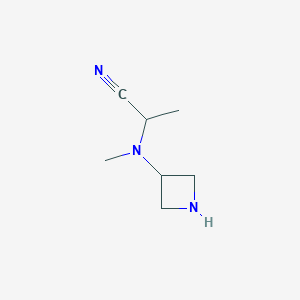
![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467174.png)
![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467175.png)

![[1-(Cyclopentylmethyl)azetidin-3-yl]methanol](/img/structure/B1467179.png)

![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)
